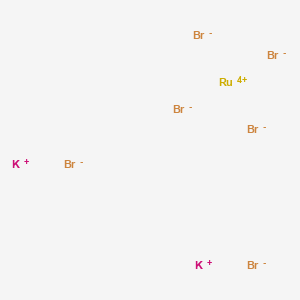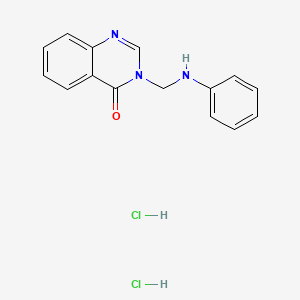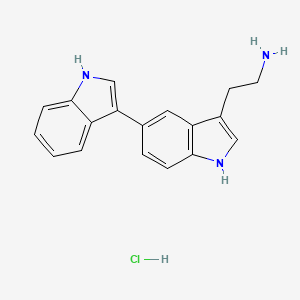
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is a complex organic compound known for its unique structural properties and diverse applications in scientific research This compound belongs to the class of benzofurazans, which are heterocyclic compounds containing a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and THF are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted benzofurazan compounds .
Scientific Research Applications
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in the study of enzyme activities and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also bind to proteins and enzymes, altering their activity and function. The pathways involved in its action include oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofurazan: The parent compound with similar structural features but lacking the nitro and diethylamino groups.
Nitrobenzofurazan: Contains a nitro group but lacks the diethylamino propylamino group.
Diethylaminobenzofurazan: Contains the diethylamino group but lacks the nitro group.
Uniqueness
Benzofurazan, 5-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is unique due to the presence of both nitro and diethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
65427-78-3 |
|---|---|
Molecular Formula |
C13H19N5O4 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H19N5O4/c1-3-16(4-2)9-5-8-14-10-6-7-11-12(13(10)17(19)20)15-22-18(11)21/h6-7,14H,3-5,8-9H2,1-2H3 |
InChI Key |
RKSSOOANULPKNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=C(C2=NO[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


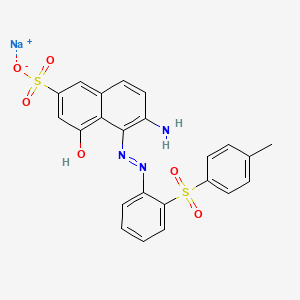
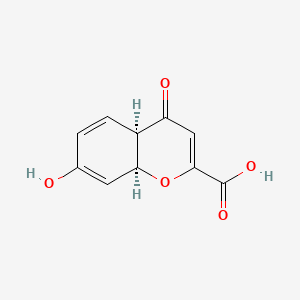
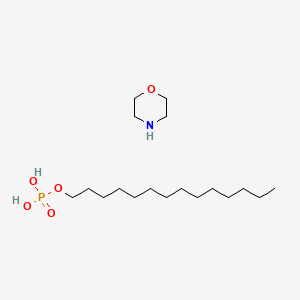
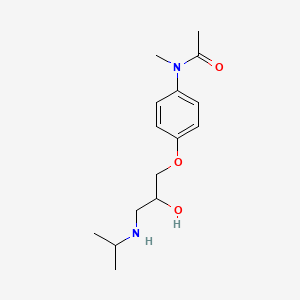

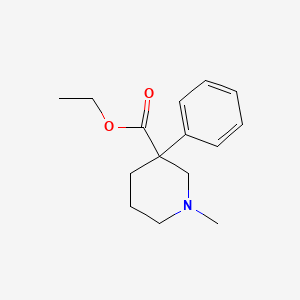

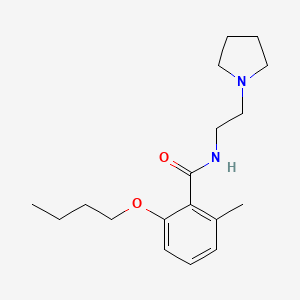
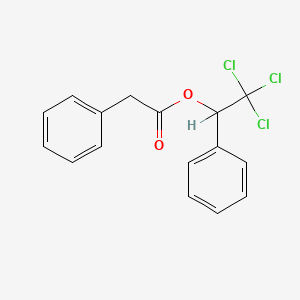
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)

